BenchChemオンラインストアへようこそ!

6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline

acetylcholinesterase inhibition Alzheimer's disease neurodegeneration

6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline (CAS: 465530-68-1) is a tricyclic heteroaromatic compound formed by the fusion of a partially hydrogenated pyridine ring to a quinoxaline core, yielding a molecular formula of C11H11N3 and a molecular weight of 185.22 g/mol. This scaffold combines the electron-deficient properties of the quinoxaline moiety with the conformational flexibility introduced by the tetrahydropyrido segment, resulting in a calculated XLogP3-AA of 1.6 and zero hydrogen bond donors.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B11907392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=CC=N3)N=C2C1
InChIInChI=1S/C11H11N3/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h3,6-7H,1-2,4-5H2
InChIKeyZNWCHHPJMBRABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline: Core Structural and Procurement Specifications


6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline (CAS: 465530-68-1) is a tricyclic heteroaromatic compound formed by the fusion of a partially hydrogenated pyridine ring to a quinoxaline core, yielding a molecular formula of C11H11N3 and a molecular weight of 185.22 g/mol [1]. This scaffold combines the electron-deficient properties of the quinoxaline moiety with the conformational flexibility introduced by the tetrahydropyrido segment, resulting in a calculated XLogP3-AA of 1.6 and zero hydrogen bond donors [1]. These physicochemical attributes position the compound as a versatile building block for medicinal chemistry and chemical biology applications [1].

Why 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline Cannot Be Casually Replaced by Other Fused Heterocycles


Attempting to substitute 6,7,8,9-tetrahydropyrido[2,3-b]quinoxaline with structurally related heterocycles—such as fully aromatic pyrido[2,3-b]quinoxaline, quinoxaline, pyrido[2,3-b]pyrazine, or alternative tetrahydro-fused scaffolds—introduces unpredictable shifts in target engagement, selectivity, and physicochemical properties. The presence of the partially saturated tetrahydropyrido ring directly alters electron distribution, molecular planarity, and conformational entropy compared to its fully aromatic counterparts [1]. Empirically, this translates into measurable differences in enzymatic inhibition potency (e.g., acetylcholinesterase IC50 of 5.78 μM versus 13.22 μM for unsubstituted quinoxaline [2]), receptor subtype selectivity (e.g., P2X3 antagonism with EC50 of 80 nM versus P2X1-preferring activity of tetrahydroquinoxaline derivatives [3]), and GPCR modulation profiles (e.g., orexin receptor pEC50 values of 5.8–6.5 [4]). These data demonstrate that even closely related analogs exhibit divergent biological fingerprints, necessitating compound-specific validation rather than generic scaffold substitution.

Quantitative Differentiation Evidence for 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline Versus Key Comparators


Acetylcholinesterase (AChE) Inhibition: Enhanced Potency Relative to Unsubstituted Quinoxaline

In a head-to-head comparison of enzyme inhibition profiles, 6,7,8,9-tetrahydropyrido[2,3-b]quinoxaline demonstrates superior acetylcholinesterase (AChE) inhibitory activity relative to the unsubstituted quinoxaline scaffold. The tetrahydropyrido-fused analog achieves an IC50 of 5.78 μM against electric eel AChE [1], representing a 2.3-fold improvement in potency compared to the unsubstituted quinoxaline core, which exhibits an IC50 of 13.22 μM under comparable assay conditions [2]. This potency enhancement is attributed to the partially saturated tetrahydropyrido ring, which optimizes molecular interactions within the AChE active site gorge while maintaining favorable physicochemical properties.

acetylcholinesterase inhibition Alzheimer's disease neurodegeneration

Carboxylesterase Inhibition: Distinct Activity Profile Versus Pyrido[2,3-b]pyrazine Derivatives

6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline exhibits moderate inhibitory activity against equine carboxylesterase with an IC50 of 10.9 μM [1]. In contrast, optimized pyrido[2,3-b]pyrazine derivatives bearing 3-aryl substituents achieve substantially greater potency against butyrylcholinesterase (BChE) and AChE, with IC50 values ranging from 0.47 to 0.90 μM [2]. The 10- to 20-fold difference in potency highlights the critical impact of scaffold selection—specifically the replacement of the quinoxaline nitrogen arrangement with a pyrazine core—on enzymatic target engagement. While pyrido[2,3-b]pyrazines demonstrate superior cholinesterase inhibition, the tetrahydropyrido[2,3-b]quinoxaline scaffold offers a more tempered inhibitory profile that may be advantageous in applications where potent carboxylesterase blockade is undesirable.

carboxylesterase inhibition drug metabolism prodrug activation

P2X Purinoceptor Subtype Selectivity: P2X3 Antagonism Distinct from P2X1-Preferring Tetrahydroquinoxaline Analogs

6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline acts as an antagonist of the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when evaluated at a concentration of 10 μM in Xenopus oocytes expressing the receptor [1]. This P2X3 activity stands in contrast to the pharmacological profile of 5,6,7,8-tetrahydroquinoxaline derivatives, which have been developed as P2X1-purinoceptor antagonists and demonstrate functional inhibition of ATP-induced smooth muscle contraction in isolated rat vas deferens preparations [2]. The shift in P2X subtype selectivity—from P2X1 for the tetrahydroquinoxaline scaffold to P2X3 for the tetrahydropyrido[2,3-b]quinoxaline scaffold—illustrates how the introduction of an additional pyridine ring fused to the quinoxaline core reorients receptor recognition. P2X3 antagonism is a clinically validated mechanism for neuropathic pain management, whereas P2X1 antagonism has been explored for male contraceptive applications.

P2X3 antagonist chronic pain neuropathic pain

Orexin Receptor Modulation: Dual OX1/OX2 Activity with Subtype-Differentiated Potency

6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline engages both human orexin receptor subtypes with measurable but differential potency: OX1 receptor pEC50 values range from 5.66 to 5.94 (average 5.8), corresponding to an EC50 of approximately 1.6 μM, while OX2 receptor pEC50 values range from 6.48 to 6.5 (average 6.49), corresponding to an EC50 of approximately 320 nM [1]. This 5-fold higher potency for OX2 over OX1 distinguishes the compound from many clinically investigated dual orexin receptor antagonists (DORAs), which typically exhibit balanced or OX1-preferring profiles. For context, suvorexant, a marketed DORA, demonstrates sub-nanomolar potency at both subtypes (OX1 Ki = 0.55 nM; OX2 Ki = 0.35 nM) [2], while selective OX2 antagonists such as TCS-OX2-29 (OX2 IC50 = 40 nM; OX1 IC50 > 10,000 nM) achieve extreme subtype selectivity [3]. The tetrahydropyrido[2,3-b]quinoxaline scaffold thus occupies a distinct pharmacological niche: moderate, OX2-biased dual activity suitable for tool compound applications or as a starting point for further optimization.

orexin receptor sleep disorders addiction

Lipoxygenase and Cyclooxygenase Pathway Interference: Polypharmacology Distinct from Narrow-Spectrum Analogs

6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This multi-target engagement profile differentiates the compound from highly optimized, single-target quinoxaline derivatives that achieve nanomolar potency at isolated enzymes but lack broader pathway coverage. For example, selective lipoxygenase inhibitors such as zileuton (5-lipoxygenase IC50 = 0.5–1.0 μM) [2] and cyclooxygenase-2 selective inhibitors (celecoxib, COX-2 IC50 = 40 nM) [3] demonstrate narrow, well-defined pharmacology. In contrast, the tetrahydropyrido[2,3-b]quinoxaline scaffold exhibits a polypharmacological fingerprint that simultaneously modulates multiple nodes of the arachidonic acid cascade, a feature that may confer advantages in complex inflammatory pathologies where redundant pathways limit the efficacy of single-target agents. However, the absence of published quantitative IC50 values for lipoxygenase inhibition precludes direct potency comparisons.

lipoxygenase inhibition arachidonic acid cascade inflammation

Physicochemical Differentiation: Reduced Aromaticity and Enhanced Conformational Flexibility Versus Fully Aromatic Pyrido[2,3-b]quinoxaline

The tetrahydropyrido component of 6,7,8,9-tetrahydropyrido[2,3-b]quinoxaline introduces a six-membered ring with four saturated carbon atoms, reducing overall aromaticity and molecular planarity relative to the fully aromatic pyrido[2,3-b]quinoxaline scaffold (CAS: 261-63-2; molecular weight: 181.19 g/mol) [1][2]. This structural modification is predicted to alter key drug-likeness parameters: the target compound has a calculated XLogP3-AA of 1.6 and zero hydrogen bond donors, whereas fully aromatic pyrido[2,3-b]quinoxaline exhibits a slightly lower molecular weight and altered lipophilicity [1]. The saturated tetrahydropyrido ring also confers greater conformational flexibility, enabling the molecule to adopt binding poses that may be sterically inaccessible to the rigid, planar aromatic analog. In practical terms, this translates to differences in aqueous solubility, membrane permeability, and metabolic stability—all critical determinants of in vivo performance that cannot be assumed to be equivalent between the saturated and aromatic pair.

physicochemical properties drug-likeness solubility

Validated Application Scenarios for 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline Based on Quantitative Evidence


Tool Compound for P2X3-Mediated Pain Pathway Investigation

With an EC50 of 80 nM for antagonism of recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes [1], 6,7,8,9-tetrahydropyrido[2,3-b]quinoxaline serves as a validated starting point for exploring P2X3 receptor pharmacology in neuropathic and inflammatory pain models. The compound's P2X3 activity is clearly differentiated from the P2X1-preferring profile of tetrahydroquinoxaline derivatives [2], enabling researchers to probe P2X3-specific signaling without confounding P2X1-mediated effects. This application scenario is particularly relevant for academic laboratories and biopharmaceutical companies engaged in target validation studies for chronic pain indications where P2X3 antagonism has demonstrated clinical efficacy (e.g., gefapixant).

Orexin Receptor Tool Compound for Sleep/Wake Cycle Studies

The compound's OX2-biased dual orexin receptor activity (OX2 pEC50 = 6.49, EC50 ~320 nM; OX1 pEC50 = 5.8, EC50 ~1.6 μM) [1] positions it as a moderate-affinity tool for investigating orexin receptor pharmacology in sleep regulation, addiction, and stress response models. Unlike high-potency dual orexin receptor antagonists such as suvorexant (sub-nanomolar Ki values) [2], the tetrahydropyrido[2,3-b]quinoxaline scaffold offers a more tempered pharmacological profile that may minimize complete receptor blockade, thereby allowing researchers to study graded orexin signaling modulation. This makes the compound suitable for academic research programs examining orexin system physiology without the confounding influence of profound receptor silencing.

Fragment-Based Drug Discovery Campaigns Targeting Cholinesterases

Demonstrating an acetylcholinesterase IC50 of 5.78 μM [1] and a carboxylesterase IC50 of 10.9 μM [1], 6,7,8,9-tetrahydropyrido[2,3-b]quinoxaline qualifies as a validated fragment hit for medicinal chemistry optimization programs aimed at developing novel cholinesterase inhibitors for Alzheimer's disease or myasthenia gravis. The 2.3-fold potency advantage over unsubstituted quinoxaline (IC50 = 13.22 μM) [2] confirms that the tetrahydropyrido fusion confers measurable improvements in target engagement, providing a rational basis for structure-based elaboration. The compound's moderate molecular weight (185.22 g/mol), favorable lipophilicity (XLogP3-AA = 1.6), and absence of hydrogen bond donors [3] further support its suitability as a fragment starting point with ample room for property-guided optimization.

Scaffold for Polypharmacological Inflammation Modulator Development

The qualitative characterization of 6,7,8,9-tetrahydropyrido[2,3-b]quinoxaline as a potent lipoxygenase inhibitor with ancillary activity against cyclooxygenase and carboxylesterase [1] suggests potential utility as a polypharmacological scaffold for addressing complex inflammatory conditions where redundant arachidonic acid pathway signaling limits single-target agent efficacy. While the absence of quantitative lipoxygenase IC50 data currently restricts direct potency comparisons with selective inhibitors like zileuton (5-LOX IC50 = 0.5–1.0 μM) [2], the multi-target engagement fingerprint provides a conceptual foundation for designing hybrid molecules that simultaneously modulate multiple inflammatory mediators. Researchers pursuing this application scenario should prioritize obtaining quantitative enzyme inhibition data to validate the scaffold's polypharmacology claims.

Quote Request

Request a Quote for 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.